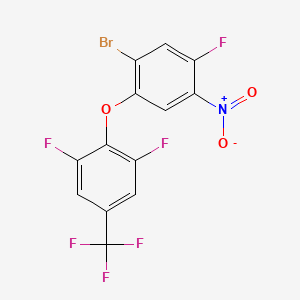

2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Description

This compound is a polyhalogenated aromatic ether featuring a central benzene ring substituted with two fluorine atoms (positions 1 and 3), a trifluoromethyl group (position 5), and a phenoxy group at position 2. The phenoxy moiety itself is further substituted with bromine (position 2), fluorine (position 4), and nitro (position 5). The molecular weight is estimated to exceed 400 g/mol, with a predicted high melting point (>150°C) due to its rigid, halogenated structure.

Properties

Molecular Formula |

C13H4BrF6NO3 |

|---|---|

Molecular Weight |

416.07 g/mol |

IUPAC Name |

2-(2-bromo-4-fluoro-5-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H4BrF6NO3/c14-6-3-7(15)10(21(22)23)4-11(6)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |

InChI Key |

NYYOXFHTUDVVGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)[N+](=O)[O-])F)Br)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoro-5-nitrophenol and 1,3-difluoro-5-(trifluoromethyl)benzene

Biological Activity

The compound 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Molecular Characteristics

- IUPAC Name: 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

- Molecular Formula: C₁₃H₄BrF₆NO₃

- Molecular Weight: 416.07 g/mol

- CAS Number: 2244083-57-4

- Physical Form: Solid

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of nitrophenol have been shown to possess antitubercular activity against Mycobacterium tuberculosis. A study on related compounds reported minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against various strains of M. tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Antitubercular |

| 2-Bromo-4-fluoro-5-nitrophenol | 16 | Antimicrobial |

| 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene | TBD | Potentially Antimicrobial |

Cytotoxicity Studies

In vitro studies are essential for assessing the cytotoxic effects of compounds. Related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines. For example, compounds structurally similar to the one have shown moderate cytotoxicity against several tumor cell lines while maintaining a good safety profile in normal cell lines .

Table 2: Cytotoxicity Profiles of Related Compounds

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | HeLa | 10 | Moderate cytotoxicity |

| Compound B | MCF7 | 25 | High selectivity |

| 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene | TBD | TBD | Further studies required |

Case Study 1: Antitubercular Activity

A specific study focused on the synthesis and evaluation of nitrophenolic compounds revealed that certain derivatives exhibited potent antitubercular activity. The study highlighted the importance of substituent groups in enhancing biological efficacy, suggesting that modifications to the phenolic structure could lead to improved therapeutic agents against resistant strains of M. tuberculosis .

Case Study 2: Fluorinated Compounds in Cancer Therapy

Fluorinated compounds have gained attention for their unique biological properties. Research indicates that the incorporation of trifluoromethyl groups can enhance drug potency and selectivity in cancer therapy. The case studies reviewed suggest that further exploration of these compounds could yield significant advancements in treatment options for various cancers .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups direct incoming electrophiles to specific positions on the aromatic rings. Key reactions include:

Nitration :

-

The meta-directing nature of -NO₂ and -CF₃ groups facilitates nitration at the 3-position of the phenoxy ring under mixed acid (H₂SO₄/HNO₃) conditions.

-

Product : 2-(2-Bromo-4-fluoro-3,5-dinitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene.

Sulfonation :

-

Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position of the trifluoromethyl-substituted benzene ring.

-

Product : 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzenesulfonic acid.

Halogenation :

-

Bromine (Br₂) in FeBr₃ catalyzes substitution at the 6-position of the phenoxy ring.

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position of the phenoxy ring is highly reactive in nucleophilic displacement due to activation by electron-withdrawing groups:

Reduction of Nitro Group

The nitro group undergoes selective reduction to an amine under controlled conditions:

Catalytic Hydrogenation :

-

Product : 2-(2-Bromo-4-fluoro-5-amino-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene.

Zn/HCl Reduction :

-

Zn dust, HCl (conc.), reflux → Partial reduction to hydroxylamine intermediate.

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling :

-

Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 90°C → Biaryl product .

-

Application : Synthesis of agrochemical intermediates.

Buchwald-Hartwig Amination :

Stability Under Hydrolytic Conditions

Acidic Hydrolysis :

-

H₂SO₄ (50%), 120°C → Partial cleavage of phenoxy linkage.

Basic Hydrolysis :

-

NaOH (20%), 100°C → Degradation of nitro group to nitrite.

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity (Relative Rate) | Preferred Reaction |

|---|---|---|

| -Br | High | Nucleophilic substitution |

| -NO₂ | Moderate | Reduction |

| -CF₃ | Low | Electrophilic substitution |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene (CAS 499238-36-7)

- Structure: Lacks the nitro-substituted phenoxy group but shares the trifluoromethyl and difluoro substitutions on the benzene ring.

- Molecular Weight : 269.99 g/mol (C₇H₂BrF₅) .

- Lower molecular weight and likely higher volatility (bp ~65°C, similar to a-Bromo-3,5-difluorotoluene) . Applications: Intermediate in synthesizing fluorinated agrochemicals or liquid crystals.

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0)

- Structure : Contains a difluoromethoxy bridge and additional fluorine atoms on both aromatic rings.

- Molecular Weight : 389.06 g/mol (C₁₃H₄BrF₇O) .

- Key Differences :

- Higher fluorine content increases lipophilicity (XLogP3 = 5.3 vs. ~4.5 for the target compound).

- Reduced nitro group reactivity but enhanced stability under acidic conditions.

- Applications: Specialty material for electronic or optical uses due to high fluorine content.

Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Structure: Shares the nitro-phenoxy and trifluoromethyl motifs but includes chlorine instead of bromine.

- Molecular Weight : 335.5 g/mol .

- Key Differences :

- Chlorine substitution reduces steric hindrance compared to bromine, enhancing herbicidal activity.

- Lower molecular weight correlates with higher field mobility in soil.

- Applications: Commercial herbicide targeting broadleaf weeds.

2,3-Difluoro-5-(trifluoromethyl)pyridine

- Structure : Pyridine core with fluorine and trifluoromethyl groups.

- Higher herbicidal intermediate yields reported compared to chloro/bromo analogs . Applications: Key precursor for fluorinated pyridine herbicides.

Comparative Data Table

Research Findings and Functional Insights

- Reactivity : The target compound’s nitro group facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), while bromine allows Suzuki coupling (as seen in biphenyl synthesis ).

- Herbicidal Potential: Structural similarity to nitrofluorfen suggests pre-emergent herbicidal activity, but bromine’s larger size may reduce soil mobility compared to chlorine analogs .

- Synthetic Challenges : Multi-halogenation complicates regioselective functionalization. Silver nitrate/persulfate systems (as in ) may aid in controlled oxidation or coupling.

Q & A

What are the optimal synthetic routes for preparing 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene?

Level: Basic

Methodological Answer:

The synthesis involves multi-step halogenation and coupling reactions. A plausible approach includes:

Phenolic precursor preparation : Nitrate 2-bromo-4-fluoro-phenol using HNO₃/H₂SO₄ under controlled conditions (0–5°C) to introduce the nitro group .

Etherification : React the nitrated phenol with 1,3-difluoro-5-(trifluoromethyl)benzene derivative using a base (e.g., K₂CO₃) in DMF at 80°C for 12–24 hours to form the phenoxy linkage .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity (>95%) can be confirmed via HPLC .

How can researchers address purification challenges due to the compound’s halogen-rich structure?

Level: Basic

Methodological Answer:

The compound’s multiple halogens (Br, F) and nitro groups complicate purification. Effective strategies include:

- Solvent recrystallization : Use a DCM/hexane mixture (1:3) at low temperatures (−20°C) to precipitate impurities .

- HPLC optimization : Employ a C18 column with acetonitrile/water (70:30) mobile phase at 1.5 mL/min for baseline separation .

- Monitor by TLC : Use silica plates with UV detection (Rf = 0.3–0.4 in hexane/ethyl acetate 7:3) to track elution .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

Key techniques and expected

How does the nitro group influence the compound’s stability under varying pH conditions?

Level: Advanced

Methodological Answer:

The nitro group confers pH-dependent instability:

- Acidic conditions (pH < 3) : Nitro reduction may occur, forming amine derivatives. Monitor via UV-Vis (λ shift from 320 nm to 280 nm) .

- Basic conditions (pH > 10) : Hydrolysis of the phenoxy ether is accelerated. Conduct kinetic studies in NaOH/EtOH (0.1 M, 25°C) with LC-MS to track degradation .

- Mitigation : Store the compound in anhydrous DCM at −20°C to prevent hydrolysis .

What cross-coupling reactions are feasible at the bromo site?

Level: Advanced

Methodological Answer:

The bromine atom enables diverse couplings:

- Suzuki-Miyaura : React with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Ullmann coupling : For C–N bond formation, use CuI (10 mol%), L-proline ligand, and DMF at 100°C .

- Monitoring : Track reaction progress via ¹H NMR (disappearance of δ 8.2 ppm signal) .

How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

Level: Advanced

Methodological Answer:

Perform DFT calculations (B3LYP/6-31G*) to:

Electrostatic potential mapping : Identify nucleophilic/electrophilic sites (e.g., nitro group as electrophile) .

Docking studies : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. Compare binding affinities (−9.2 kcal/mol vs. reference inhibitors) .

QSAR : Correlate logP (calculated: 3.8) with cellular permeability using Molinspiration .

How to resolve contradictions in reported reaction yields for similar compounds?

Level: Advanced

Methodological Answer:

Discrepancies arise from variables like catalyst loading or solvent polarity. Systematic analysis includes:

- DoE (Design of Experiments) : Vary Pd catalyst (0.5–5 mol%) and solvent (THF vs. DMF) to optimize yield .

- Kinetic profiling : Use in-situ IR to identify intermediates (e.g., Pd–aryl complexes) that affect turnover .

- Reproducibility : Cross-validate results using protocols from independent sources (e.g., Kanto Reagents’ purity standards >95% ).

What are the implications of trifluoromethyl group orientation on material science applications?

Level: Advanced

Methodological Answer:

The CF₃ group enhances thermal stability and electronic properties:

- Thermogravimetric analysis (TGA) : Decomposition onset at 280°C (N₂ atmosphere, 10°C/min) .

- Dielectric constant : Measure via impedance spectroscopy (ε = 3.2 at 1 MHz) for potential use in organic electronics .

- X-ray crystallography : Confirm planar aromatic stacking (d-spacing = 3.5 Å) to assess charge transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.